1-Octadecanamine, hydrochloride
Overview
Description
1-Octadecanamine, hydrochloride, also known as stearylamine hydrochloride, is an organic compound with the molecular formula C18H40ClN. It is a derivative of octadecanamine, where the amine group is protonated and paired with a chloride ion. This compound is typically found as a white crystalline powder and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecanamine, hydrochloride can be synthesized through the reaction of octadecanamine with hydrochloric acid. The process involves dissolving octadecanamine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is then cooled to precipitate the hydrochloride salt, which is filtered and dried .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of octadecanenitrile in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: The major products include octadecanamide and other higher oxidation state compounds.
Reduction: The primary product is octadecylamine.
Scientific Research Applications
1-Octadecanamine, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-octadecanamine, hydrochloride involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and facilitates the formation of micelles and other colloidal structures. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs and other therapeutic agents .
Comparison with Similar Compounds
Hexadecyltrimethylammonium bromide: Another surfactant with similar applications but different molecular structure.
Didecyldimethylammonium chloride: Used as a disinfectant and surfactant with a shorter alkyl chain.
Uniqueness: 1-Octadecanamine, hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it particularly effective in forming stable emulsions and liposomes .
Properties
IUPAC Name |
octadecylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-30-1 (Parent) | |
Record name | Stearamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-08-0 | |
Record name | Octadecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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